
Silver trifluoroacetate
Overview
Description
Silver trifluoroacetate is a chemical compound with the formula CF₃COOAg. It is a versatile reagent used in various organic synthetic reactions, including acylation, alkylation, and cyclization reactions. This compound is also employed in the fabrication of silver nanomaterials .
Preparation Methods
Silver trifluoroacetate can be synthesized through the reaction of silver oxide with trifluoroacetic acid. The reaction equation is as follows:
Ag2O+2CF3COOH→2CF3COOAg+H2O
In a typical preparation, 187 grams (0.81 moles) of silver oxide is suspended in 200 milliliters of water, and 177 grams (1.55 moles) of trifluoroacetic acid is added .
Chemical Reactions Analysis
Oxidative Carbonylative Annulation
Silver trifluoroacetate enables palladium-catalyzed oxidative [4 + 1] annulation of aromatic acids to form phthalic anhydrides (Figure 1). Key features:
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Dual functionality : Acts as both an in situ CO source (via thermal decomposition) and oxidant.
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Mechanism :
Table 1 : Representative substrates and yields
Aromatic Acid Derivative | Product Yield (%) |
---|---|
2-Naphthoic acid | 85 |
4-Methoxybenzoic acid | 78 |
Cycloisomerization Reactions
AgCF₃CO₂ promotes cycloisomerization of 3,5-diyn-1-ones to 2-alkynyl furans (Figure 2):
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Role of CF₃CO₂⁻ : Weakly coordinating anion facilitates alkyne activation and stabilizes silver intermediates .
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Observed intermediate : Ag–furan complex identified via ¹H NMR and mass spectrometry .
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Applications :
Key Conditions :
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Solvent: Dichloromethane, 25°C
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Reaction time: 2–4 hours
Cycloadditions
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Generates allyl cations for [4+3] cycloadditions by abstracting halides from propargyl halides.
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Enables seven-membered ring formation with conjugated dienes.
Oxidation Reactions
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Oxidizes hydrazones to diazo compounds under mild conditions .
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Facilitates regioselective aromatic iodination when combined with I₂ .
Coordination Chemistry
AgCF₃CO₂ forms reactive intermediates in metal-mediated reactions:
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Ag–Carbene complexes : Generated from diazo compounds for cyclopropanation .
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MOF synthesis : Self-assembles with tricarboxylic acids to form porous Ag₃(BTC)₂ frameworks (BET surface area: 1,200 m²/g) .
Decomposition Pathways
Scientific Research Applications
Chemical Synthesis
1.1 Precursor for Silver Nanoparticles
Silver trifluoroacetate serves as a precursor for synthesizing silver nanoparticles, which are widely used in catalysis, sensors, and electronic devices. The nanoparticles exhibit unique properties due to their high surface area and can be tailored for specific applications by modifying their size and shape .
1.2 Bifunctional Reagent in Organic Reactions
Recent studies have highlighted the role of this compound as a bifunctional reagent in organic synthesis. It acts as both a carbon monoxide surrogate and an oxidant in palladium-catalyzed carbonylation reactions, facilitating the construction of complex molecules such as phthalic anhydride from aromatic acids under mild conditions . This dual functionality simplifies reaction setups by eliminating the need for additional CO sources or ligands.
1.3 Cycloisomerization Reactions
This compound has been employed to promote cycloisomerization of 3,5-diyn-1-ones, yielding 2-alkynyl furans. The trifluoroacetate anion plays a crucial role in selectively activating specific triple bonds in substrates, leading to the formation of valuable furan derivatives that can be further transformed into other chemical entities .
Biological Applications
2.1 Antimicrobial Properties
Silver nanoparticles derived from this compound exhibit significant antimicrobial properties, making them suitable for use in medical applications such as wound dressings and coatings for medical devices. These nanoparticles can inhibit bacterial growth and biofilm formation, thus enhancing the effectiveness of medical treatments.
2.2 Biological Assays and Imaging
The nanoparticles synthesized from this compound are also utilized in biological assays and imaging techniques. Their optical properties enable them to serve as contrast agents in imaging modalities, improving the visualization of biological processes at the cellular level.
Industrial Applications
3.1 Conducting Silver Networks
In industrial settings, this compound is used to fabricate conducting silver networks that exhibit high transmittance and low resistance. These networks are essential in applications such as transparent conductive films for touchscreens and solar cells.
Data Tables
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Chemical Synthesis | Precursor for silver nanoparticles | High surface area, tunable properties |
Organic Chemistry | Bifunctional reagent for palladium-catalyzed reactions | Simplifies reaction conditions |
Organic Synthesis | Cycloisomerization of 3,5-diyn-1-ones | Produces valuable furan derivatives |
Biological Applications | Antimicrobial coatings | Inhibits bacterial growth |
Industrial Applications | Conductive silver networks | High transmittance, low resistance |
Case Studies
Case Study 1: Silver Nanoparticle Synthesis
A study demonstrated the reduction of this compound to produce silver nanoparticles using quercetin as a reducing agent in non-aqueous media. The size of the nanoparticles was influenced by the solvent used, showcasing the ability to control nanoparticle characteristics through synthetic conditions .
Case Study 2: Palladium-Catalyzed Reactions
In another study, this compound was effectively used in a palladium-catalyzed oxidative carbonylative reaction that allowed for high-yield synthesis of phthalic anhydride from aromatic acids without the need for gaseous carbon monoxide or additional oxidants . This highlights its utility in streamlining complex organic reactions.
Mechanism of Action
The mechanism by which silver trifluoroacetate exerts its effects involves its ability to act as a Lewis acid catalyst. It facilitates various organic reactions by stabilizing reaction intermediates and lowering activation energies. In the synthesis of silver nanoparticles, this compound serves as a silver source, which is reduced to metallic silver under appropriate conditions .
Comparison with Similar Compounds
Silver trifluoroacetate can be compared with other silver salts such as:
Silver trifluoromethanesulfonate: Used in similar organic reactions but has different solubility and reactivity properties.
Silver tetrafluoroborate: Another silver salt used in organic synthesis with distinct reactivity.
Silver hexafluoroantimonate: Known for its strong oxidizing properties and used in specific organic transformations.
This compound is unique due to its versatility in organic synthesis and its role in the fabrication of silver nanomaterials. Its ability to act as both a reagent and a catalyst in various reactions sets it apart from other silver salts .
Biological Activity
Silver trifluoroacetate (AgTFA) is a silver salt that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
This compound is a coordination compound where silver is complexed with trifluoroacetic acid. Its chemical structure allows for the release of silver ions (), which are primarily responsible for its biological activity. The unique properties of AgTFA make it a subject of interest in medicinal chemistry.
The antimicrobial activity of silver compounds, including AgTFA, is attributed to several mechanisms:
- Cell Membrane Interaction : Silver ions have a high affinity for bacterial cell membranes, leading to disruption in membrane integrity and function. This interaction can inhibit cell wall synthesis and increase permeability, resulting in cell lysis .
- DNA Binding : Silver ions can bind to bacterial DNA, interfering with replication and transcription processes. This binding can lead to the generation of reactive oxygen species (ROS), which further damage cellular components .
- Enzyme Inhibition : Silver ions interact with various enzymes, including those involved in metabolic pathways. This interaction can disrupt critical cellular functions, leading to decreased ATP production and overall cellular viability .
Antimicrobial Efficacy
Recent studies have highlighted the effectiveness of this compound against a range of pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes key findings regarding its antimicrobial activity:
Case Studies
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Acinetobacter baumannii Study :
A study investigated the efficacy of silver acetate (related compound) against Acinetobacter baumannii, a critical pathogen designated by WHO. The study utilized a Galleria mellonella larvae model to assess toxicity and efficacy. Results indicated that silver acetate significantly improved survival rates in infected larvae, demonstrating its selective toxicity against bacterial pathogens while maintaining low toxicity to host cells . -
NHC-Silver Complexes :
Research on N-heterocyclic carbene (NHC) complexes with silver has shown promising antibacterial activity against various pathogens. These complexes exhibit enhanced lipophilicity, facilitating better penetration into bacterial cells and sustained release of silver ions, thereby increasing their antimicrobial efficacy .
Properties
CAS No. |
2966-50-9 |
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Molecular Formula |
C2HAgF3O2 |
Molecular Weight |
221.89 g/mol |
IUPAC Name |
silver;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI Key |
ZYXPMOIHQRKWGT-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].[Ag+] |
Canonical SMILES |
C(=O)(C(F)(F)F)O.[Ag] |
Key on ui other cas no. |
2966-50-9 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of silver trifluoroacetate in promoting cycloaddition reactions of allyl cations?
A2: this compound acts as a halide abstracting agent, generating reactive allyl cations from their corresponding halides. These cations can then undergo [4+3] cycloadditions with conjugated dienes, providing a route to seven-membered rings. [] Notably, AgTFA, in combination with isopentane as a solvent, has proven effective for generating various carbonium ions from alkyl and vinyl halides. []
Q2: How does this compound facilitate the formation of alkyl hydroperoxides and dialkyl peroxides?
A3: this compound enables the reaction of alkyl bromides or iodides with hydrogen peroxide or alkyl hydroperoxides, yielding the corresponding alkyl hydroperoxides and dialkyl peroxides. [] This reaction proceeds through the in situ generation of alkyl cations, highlighting AgTFA's capacity to activate alkyl halides towards nucleophilic substitution reactions.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C2AgF3O2 and a molecular weight of 220.87 g/mol.
Q4: What are the characteristic infrared (IR) spectroscopic features of this compound?
A5: this compound, along with other metal trifluoroacetates, exhibits distinct IR bands associated with the trifluoroacetate group. [] While specific band assignments are not provided in the given text, the presence of strong absorptions in the regions characteristic of C-F and C=O stretching vibrations can be expected.
Q5: In what solvent systems does this compound exhibit high solubility?
A6: this compound demonstrates high solubility in nitromethane, allowing for the preparation of anhydrous metal trifluoroacetates via metathesis reactions with metal chlorides. [] Additionally, it displays significant solubility in poly(methylphenylsiloxane) due to the coordination of Ag+ ions to the phenyl groups present in the polymer. []
Q6: How does heat affect the stability of this compound and other metal trifluoroacetates?
A7: The thermal stability of metal trifluoroacetates, including this compound, has been investigated. [] Although specific details are not outlined in the provided text, it can be inferred that these compounds might undergo decomposition or phase transitions upon heating.
Q7: What is the role of this compound in palladium-catalyzed oxidative carbonylative [4+1] annulation reactions?
A8: this compound assumes a bifunctional role in this reaction. Firstly, it assists in the formation of phthalic anhydride from aromatic acids in the presence of air and a palladium catalyst. Secondly, it facilitates the oxidative carbonylation step, ultimately leading to the formation of the desired five-membered ring annulated product. []
Q8: How does the catalytic activity of this compound compare to that of Binap-silver trifluoroacetate complexes in 1,3-dipolar cycloadditions?
A9: this compound complexes bearing chiral binaphthylbis(diphenylphosphine) (Binap) ligands exhibit superior catalytic activity compared to this compound alone in 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles. [] This enhanced activity can be attributed to the steric and electronic properties imparted by the Binap ligand, influencing the interaction with both the dipole and dipolarophile.
Q9: Can this compound be used to synthesize selenoxides from olefins?
A10: Yes, reacting olefins with benzeneselenenyl bromide and this compound at low temperatures, followed by treatment with sodium hydrogen carbonate, produces β-hydroxy selenides. These compounds are easily converted to the corresponding selenoxides, which can further undergo fragmentation reactions to yield allylic alcohols. [, ]
Q10: Have computational methods been used to study the mechanism of this compound-catalyzed reactions?
A11: Yes, computational studies, including those based on density functional theory (DFT), have been employed to investigate the mechanism of the this compound-catalyzed [, ]-sigmatropic rearrangement of propargyl esters to allenyl esters. [] These calculations provide insights into the nature of the transition states and intermediates involved, shedding light on the role of AgTFA in promoting the reaction.
Q11: How does the presence of trifluoroacetate ligands influence the reactivity of silver(I) complexes?
A12: Trifluoroacetate, being a weakly coordinating anion, allows for the generation of reactive silver(I) species. These species readily coordinate with unsaturated moieties like alkenes and alkynes, facilitating transformations such as cycloadditions and rearrangements. []
Q12: What factors can affect the stability of this compound solutions?
A13: The stability of this compound solutions can be influenced by factors such as solvent, temperature, and exposure to light. [] While specific details are not mentioned in the text, it's crucial to handle and store AgTFA solutions appropriately to prevent decomposition or precipitation.
Q13: What analytical techniques are commonly employed to characterize this compound and its reaction products?
A13: Various analytical techniques are used, including:
- NMR Spectroscopy (1H, 13C, 31P-MAS): For structural elucidation of organic molecules and characterization of immobilized catalysts. [, ]
- IR Spectroscopy: For identifying functional groups and studying metal-ligand interactions. []
- UV-Vis Spectroscopy: For studying complexation phenomena and electronic transitions. []
- X-ray Crystallography: For determining the solid-state structures of silver complexes. [, ]
- Mass Spectrometry (MALDI-TOF): For analyzing polymers, characterizing silver clusters, and studying fragmentation patterns. [, , ]
- Gas Chromatography: For separating and analyzing mixtures of hydrocarbons in the presence of this compound as a stationary phase. []
- Cyclic Voltammetry: For studying the electrochemical behavior of unsaturated selenacrown ethers in the presence of this compound. []
Q14: What are some of the cross-disciplinary applications of this compound?
A14: this compound finds applications in diverse fields, showcasing its versatility:
- Organic Synthesis: As a reagent or catalyst for various transformations, including cycloadditions, rearrangements, and peroxymercuration reactions. [, , , , , , , ]
- Material Science: As a precursor for synthesizing silver nanoparticles, modifying polymers, and fabricating conductive materials. [, , ]
- Analytical Chemistry: As a stationary phase in gas chromatography and as a cationization agent in mass spectrometry. [, ]
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